molecular formula C6H8IN3OS B13061907 (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

Cat. No.: B13061907
M. Wt: 297.12 g/mol
InChI Key: NTPUSAVPMJZBAU-GSVOUGTGSA-N
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Description

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is a compound that features a unique combination of an amino group, an iodine atom, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, typically using an acid chloride or an ester as the starting material.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine atom, potentially leading to deiodination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Industrial Applications: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The iodine atom and the thiazole ring can play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide: Similar structure but with a chlorine atom instead of iodine.

    (3R)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide: Similar structure but with a bromine atom instead of iodine.

    (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a methyl group instead of iodine.

Uniqueness

The presence of the iodine atom in (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C6H8IN3OS

Molecular Weight

297.12 g/mol

IUPAC Name

(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1

InChI Key

NTPUSAVPMJZBAU-GSVOUGTGSA-N

Isomeric SMILES

C1=C(SC(=N1)[C@@H](CC(=O)N)N)I

Canonical SMILES

C1=C(SC(=N1)C(CC(=O)N)N)I

Origin of Product

United States

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